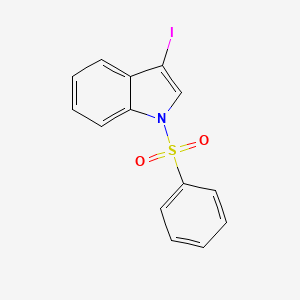

3-Iodo-1-(phenylsulfonyl)indole

Description

BenchChem offers high-quality 3-Iodo-1-(phenylsulfonyl)indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-1-(phenylsulfonyl)indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-3-iodoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10INO2S/c15-13-10-16(14-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYWOZYEMLEJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448613 | |

| Record name | 3-Iodo-1-(phenylsulfonyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80360-14-1 | |

| Record name | 3-Iodo-1-(phenylsulfonyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-Iodo-1-(phenylsulfonyl)indole

An In-depth Technical Guide to the Synthesis of 3-Iodo-1-(phenylsulfonyl)indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-1-(phenylsulfonyl)indole is a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. The presence of the phenylsulfonyl group at the N1 position activates the indole ring, while the iodo-group at the C3 position serves as a versatile handle for a myriad of cross-coupling reactions. This functionality allows for the introduction of diverse aryl, alkyl, and other functional groups, making it an invaluable building block for constructing complex molecular architectures and generating libraries of compounds for drug discovery and biological evaluation.[1] This guide provides a comprehensive overview of the primary synthetic routes to 3-Iodo-1-(phenylsulfonyl)indole, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Introduction: The Significance of 3-Iodo-1-(phenylsulfonyl)indole

The indole scaffold is a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and agrochemicals.[2][3] Strategic functionalization of the indole core is crucial for modulating biological activity. 3-Iodo-1-(phenylsulfonyl)indole has emerged as a key synthetic precursor due to its unique electronic and steric properties. The electron-withdrawing phenylsulfonyl group serves a dual purpose: it protects the indole nitrogen and enhances the electrophilicity of the C3 position, facilitating a range of chemical transformations. The carbon-iodine bond at the C3 position is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[1][4] This versatility makes it an essential tool for medicinal chemists aiming to perform systematic structural modifications in the development of novel therapeutic agents.[1][5]

Key Synthetic Methodologies

Several reliable methods have been established for the . The most common approaches include direct electrophilic iodination of the N-protected indole, halogen exchange from the corresponding bromo-derivative, and multi-component one-pot syntheses.

Method 1: Direct Electrophilic Iodination of 1-(Phenylsulfonyl)indole

The most direct route involves the electrophilic substitution at the electron-rich C3 position of the 1-(phenylsulfonyl)indole starting material. N-Iodosuccinimide (NIS) is a commonly employed iodinating agent for this transformation due to its mild nature and high reactivity with activated aromatic substrates.[1][6]

Caption: Reaction scheme for direct iodination.

Experimental Protocol: Direct Iodination

-

Preparation: To a solution of 1-(phenylsulfonyl)indole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-Iodosuccinimide (NIS) (1.0-1.2 eq).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-Iodo-1-(phenylsulfonyl)indole.

Data Summary: Direct Iodination

| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 1-(Phenylsulfonyl)indole | NIS | Acetonitrile | Room Temp. | 2-4 | High | General Method[1][6][7] |

Method 2: Halogen Exchange (Finkelstein Reaction)

This method provides an alternative route, particularly when the 3-bromo-1-(phenylsulfonyl)indole precursor is readily available. The Finkelstein reaction involves treating the bromo-derivative with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a polar aprotic solvent. The reaction is driven to completion by the precipitation of the less soluble sodium or potassium bromide.[1]

Caption: Reaction scheme for halogen exchange.

Experimental Protocol: Halogen Exchange

-

Preparation: Dissolve 3-bromo-1-(phenylsulfonyl)indole (1.0 eq) in a polar aprotic solvent like acetone or dimethylformamide (DMF).

-

Reaction: Add an excess of sodium iodide (NaI) (typically 3-5 eq) to the solution. Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates complete consumption of the starting material.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo. The resulting crude product is then purified by recrystallization or column chromatography to yield 3-Iodo-1-(phenylsulfonyl)indole.[1]

Data Summary: Halogen Exchange

| Starting Material | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| 3-Bromo-1-(phenylsulfonyl)indole | NaI | Acetone or DMF | Reflux | 12-24 | Good | [1] |

Method 3: Multi-component Synthesis

A more advanced, one-pot strategy allows for the rapid construction of substituted 3-iodoindoles from simple precursors. This consecutive four-component reaction begins with a copper-free Sonogashira-type alkynylation of an ortho-haloaniline with a terminal alkyne. This is followed by a base-catalyzed cyclization to form the indole ring, electrophilic iodination at the C3 position with NIS, and finally, N-alkylation or, in this case, N-sulfonylation (in a separate step or adapted sequence) to yield the target molecule.[2][3] While the cited literature primarily describes N-alkylation, the core indole anion intermediate can be trapped with benzenesulfonyl chloride.

Caption: Logical workflow for multi-component synthesis.

Experimental Protocol: Multi-component Synthesis (Adapted)

This is an adapted protocol based on the principles of the four-component synthesis of 1-alkyl-3-iodoindoles.[2]

-

Alkynylation: In an oven-dried Schlenk tube under a nitrogen atmosphere, combine PdCl₂(PPh₃)₂ (catalyst), a phosphine ligand, an ortho-haloaniline (1.0 eq), a terminal alkyne (1.2 eq), a base like DBU (3.0 eq), and DMSO as the solvent. Heat the mixture (e.g., at 100 °C) until the starting material is consumed (monitored by TLC).

-

Cyclization: Cool the mixture to room temperature. Add a strong base such as potassium tert-butoxide (KOt-Bu) (4.5 eq) and heat briefly (e.g., 100 °C for 15 min) to induce cyclization to the indole anion.

-

Iodination: Cool the reaction to room temperature again and add N-iodosuccinimide (NIS) (1.5 eq). Stir at room temperature for 2-5 hours.

-

N-Sulfonylation: (This step is an adaptation for the target molecule). Quench the reaction carefully and isolate the 3-iodoindole intermediate. Then, subject the intermediate to standard N-sulfonylation conditions: dissolve in a solvent like benzene or CH₂Cl₂, add benzenesulfonyl chloride in the presence of a base (e.g., aqueous NaOH with a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate) and stir at room temperature.[8]

-

Work-up and Purification: Perform an aqueous work-up, extract with an organic solvent, dry the combined organic layers, and concentrate. Purify the final product by column chromatography.

Data Summary: Multi-component Synthesis

| Starting Materials | Key Reagents | Solvent | Yield (%) | Reference |

| ortho-Haloanilines, Terminal Alkynes | PdCl₂(PPh₃)₂, DBU, KOt-Bu, NIS | DMSO | 11-69% (for N-alkylated analogs) | [2][3] |

Product Characterization

The final product, 3-Iodo-1-(phenylsulfonyl)indole, is a solid at room temperature. Its identity and purity are confirmed using standard analytical techniques.

Physical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀INO₂S | [5] |

| Molecular Weight | 383.20 g/mol | [5] |

| Appearance | Crystalline solid | [9] |

| Melting Point | 125-129 °C | [5] |

| Storage | -20°C, protected from light, dry sealed | [5] |

| ¹H NMR, ¹³C NMR, IR, HRMS | Consistent with structure | [4] (for a similar N-methyl analog) |

Conclusion

The can be accomplished through several effective strategies. Direct iodination of 1-(phenylsulfonyl)indole offers the most straightforward and atom-economical approach. The Finkelstein reaction provides a reliable alternative if the corresponding 3-bromoindole is more accessible. For rapid library synthesis and structural diversification, multi-component reactions represent a powerful, albeit more complex, option. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research or development program. The utility of 3-Iodo-1-(phenylsulfonyl)indole as a versatile building block ensures its continued importance in the fields of organic synthesis and drug discovery.

References

- 1. 3-Iodo-1-(phenylsulfonyl)indole | 80360-14-1 | Benchchem [benchchem.com]

- 2. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence [beilstein-journals.org]

- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Iodo-1-(phenylsulfonyl)-1H-indole [myskinrecipes.com]

- 6. Iodination - Common Conditions [commonorganicchemistry.com]

- 7. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]

- 8. 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Iodo-1-(phenylsulfonyl)indole (CAS: 80360-14-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodo-1-(phenylsulfonyl)indole, a versatile heterocyclic building block crucial in organic synthesis and drug discovery. This document details its chemical and physical properties, spectral data, synthesis protocols, and its application in key chemical reactions. Furthermore, it explores the biological significance of indole derivatives, particularly their role as modulators of critical signaling pathways in cancer.

Core Compound Information

Table 1: Chemical and Physical Properties of 3-Iodo-1-(phenylsulfonyl)indole

| Property | Value | Reference |

| CAS Number | 80360-14-1 | [1] |

| Molecular Formula | C₁₄H₁₀INO₂S | [1] |

| Molecular Weight | 383.21 g/mol | [1] |

| Appearance | Pale cream to cream powder | - |

| Melting Point | 125-129 °C | - |

| Boiling Point | 516.55 °C at 760 mmHg | - |

| InChI Key | GKYWOZYEMLEJFK-UHFFFAOYSA-N | [1] |

Spectroscopic Data

Table 2: Representative ¹H NMR Spectral Data of Substituted Indoles

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 5-iodo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde | DMSO-d₆ | 10.04 (s, 1H), 8.89 (s, 1H), 8.42 (s, 1H), 8.11 (d, J = 7.5 Hz, 2H), 7.86 – 7.71 (m, 3H)[2] |

| 3-methyl-1H-indole | CDCl₃ | 7.83 (s, 1H), 7.63 (d, J = 7.8 Hz, 1H), 7.31 – 7.25 (m, 1H), 7.22 (dd, J = 11.0, 3.9 Hz, 1H), 6.99 (s, 1H), 2.42 (d, J = 0.9 Hz, 3H)[3] |

| 2,3-dimethyl-1H-indole | CDCl₃ | 7.60 (s, 1H), 7.55 (d, J = 6.9 Hz, 1H), 7.29 – 7.26 (m, 1H), 7.17 (dq, J = 7.1, 6.1 Hz, 2H), 2.38 (s, 3H), 2.29 (s, 3H)[3] |

Table 3: Representative ¹³C NMR Spectral Data of Substituted Indoles

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 5-iodo-1H-indole-3-carbonitrile | DMSO-d₆ | 135.5, 134.5, 131.7, 129.2, 126.8, 115.8, 115.4, 86.0, 83.7[2] |

| 3-methyl-1H-indole | CDCl₃ | 136.41, 128.43, 122.02, 121.76, 119.27, 118.99, 111.83, 111.12, 9.82[3] |

| 2,3-dimethyl-1H-indole | CDCl₃ | 135.32, 130.82, 129.56, 121.02, 119.14, 118.08, 110.20, 107.20, 11.63, 8.60[3] |

Table 4: Representative IR and Mass Spectrometry Data of Substituted Indoles

| Compound | IR (KBr, ν, cm⁻¹) | HRMS (m/z) |

| 5-iodo-1H-indole-3-carbaldehyde | 3239, 2924, 1650, 1435, 1386, 1285, 1232, 1124, 1088, 878, 789, 666, 608[2] | [M+Na]⁺: 293.9386[2] |

| 5-iodo-1-(phenylsulfonyl)-1H-indole-3-carbaldehyde | Not Available | Not Available |

| 2-phenyl-1-(phenylsulfonyl)-1H-indol-5-amine | 3060, 1635, 1508, 1449, 1355, 1306, 1203, 1099, 1041, 880, 700, 648[4] | [M+H]⁺: 253.0971[4] |

Experimental Protocols

Synthesis of 3-Iodo-1-(phenylsulfonyl)indole

Two primary synthetic routes are proposed for the preparation of 3-Iodo-1-(phenylsulfonyl)indole: N-phenylsulfonylation of 3-iodoindole and direct iodination of 1-(phenylsulfonyl)indole.

Route A: N-Phenylsulfonylation of 3-Iodoindole (Adapted from a similar procedure) [5]

This protocol is adapted from the synthesis of 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole.

-

Materials: 3-Iodoindole, benzenesulfonyl chloride, 60% aqueous sodium hydroxide solution, tetrabutylammonium hydrogensulfate, benzene (or a suitable alternative solvent like toluene), water, anhydrous sodium sulfate, methanol.

-

Procedure:

-

Dissolve 3-iodoindole (1.0 eq) in benzene (or toluene) in a round-bottom flask.

-

To this solution, add benzenesulfonyl chloride (1.2 eq) and a 60% aqueous solution of sodium hydroxide.

-

Add a catalytic amount of tetrabutylammonium hydrogensulfate (phase-transfer catalyst).

-

Stir the biphasic mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and separate the organic layer.

-

Extract the aqueous layer with two additional portions of benzene (or toluene).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from methanol to yield pure 3-Iodo-1-(phenylsulfonyl)indole.

-

Route B: Direct Iodination of 1-(Phenylsulfonyl)indole [2]

This is a general procedure for the iodination of indole derivatives.

-

Materials: 1-(Phenylsulfonyl)indole, N-Iodosuccinimide (NIS), dichloromethane, Boron trifluoride etherate (BF₃·Et₂O).

-

Procedure:

-

In a 10 mL round-bottom flask, dissolve the 1-(phenylsulfonyl)indole derivative (1.0 eq) and NIS (1.0 eq) in dichloromethane.

-

Add BF₃·Et₂O (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, quench the reaction and work up accordingly to isolate the product.

-

Purification is typically achieved through column chromatography.

-

Caption: Synthetic routes to 3-Iodo-1-(phenylsulfonyl)indole.

Palladium-Catalyzed Cross-Coupling Reactions

3-Iodo-1-(phenylsulfonyl)indole is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds at the C3 position of the indole ring.

-

General Procedure:

-

To a reaction vessel, add 3-Iodo-1-(phenylsulfonyl)indole (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Add a suitable solvent system (e.g., a mixture of dioxane and water).

-

Degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-30 minutes.

-

Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Heat the reaction mixture (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

-

General Procedure:

-

In a Schlenk flask or sealed reaction vial, add 3-Iodo-1-(phenylsulfonyl)indole (1.0 eq), the alkene (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, Na₂CO₃, 1.5-2.0 eq).

-

Add an anhydrous solvent (e.g., DMF, acetonitrile).

-

Seal the vessel and evacuate and backfill with an inert gas three times.

-

Heat the reaction mixture (typically 80-120 °C) with vigorous stirring for 4-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

-

-

General Procedure:

-

To a reaction vessel under an inert atmosphere, add 3-Iodo-1-(phenylsulfonyl)indole (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Add a suitable solvent (e.g., triethylamine or a mixture of THF and an amine).

-

Add the terminal alkyne (1.1-1.5 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the catalyst and ammonium salts.

-

Concentrate the filtrate and purify the crude product by column chromatography.

-

Caption: Key cross-coupling reactions utilizing the title compound.

Biological Significance and Signaling Pathways

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. Derivatives of 3-Iodo-1-(phenylsulfonyl)indole are of significant interest in drug discovery, particularly as potential anti-cancer agents.

Many indole derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway . This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The phenylsulfonyl group at the N1 position can enhance the biological activity of the indole core.

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by indole derivatives.

Derivatives synthesized from 3-Iodo-1-(phenylsulfonyl)indole can be designed to act as kinase inhibitors , targeting key components of this pathway such as PI3K and Akt. By inhibiting these kinases, these compounds can disrupt cancer cell signaling, leading to the suppression of tumor growth and the induction of apoptosis (programmed cell death). The versatility of the C3-iodo group allows for the creation of large libraries of substituted indoles for screening and optimization as potent and selective kinase inhibitors.

Safety and Handling

3-Iodo-1-(phenylsulfonyl)indole should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is classified as an irritant and may be harmful if ingested or inhaled. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

3-Iodo-1-(phenylsulfonyl)indole is a highly valuable and versatile building block in modern organic chemistry. Its utility in palladium-catalyzed cross-coupling reactions provides a powerful platform for the synthesis of a diverse range of functionalized indole derivatives. The potential for these derivatives to modulate critical biological pathways, such as the PI3K/Akt/mTOR signaling cascade, underscores their importance in the field of drug discovery and development, particularly in the search for novel anti-cancer therapeutics. This guide provides essential technical information to aid researchers in harnessing the full potential of this important chemical entity.

References

An In-Depth Technical Guide to 3-Iodo-1-(phenylsulfonyl)indole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1-(phenylsulfonyl)indole is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and materials science. The presence of the phenylsulfonyl group at the indole nitrogen enhances the stability and modulates the electronic properties of the indole ring, while the iodo group at the C3-position serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive overview of the physical properties, synthesis, and key applications of this compound, with a focus on experimental details and logical workflows relevant to researchers in drug development.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Iodo-1-(phenylsulfonyl)indole is presented below. While a complete experimental dataset for all properties is not available in the public domain, the following table consolidates information from various sources and provides estimations for unconfirmed values.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₄H₁₀INO₂S | --- |

| Molecular Weight | 383.21 g/mol | --- |

| CAS Number | 80360-14-1 | --- |

| Appearance | Pale cream to cream powder | [1] |

| Melting Point | 121-133 °C | [1] |

| Boiling Point | 516.55 °C at 760 mmHg | Estimated |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate. Limited solubility in non-polar solvents like hexanes and sparingly soluble in water. | General solubility of N-phenylsulfonylindoles |

| pKa | Not experimentally determined. The N-H acidity of the parent indole is significantly increased upon N-sulfonylation, facilitating deprotonation under moderately basic conditions. | --- |

Experimental Protocols

Synthesis of 3-Iodo-1-(phenylsulfonyl)indole

Materials:

-

3-Iodoindole

-

Benzenesulfonyl chloride

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium hydrogen sulfate (phase transfer catalyst)

-

Benzene (or a suitable alternative solvent like toluene)

-

Methanol (for recrystallization)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

N-Sulfonylation:

-

In a round-bottom flask, dissolve 3-iodoindole (1 equivalent) in benzene.

-

To this solution, add a 60% aqueous solution of sodium hydroxide and a catalytic amount of tetrabutylammonium hydrogen sulfate.

-

Add benzenesulfonyl chloride (1.25 equivalents) dropwise to the vigorously stirred biphasic mixture at room temperature.

-

Continue stirring at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, dilute the mixture with water.

-

Separate the organic layer, and extract the aqueous layer with benzene.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from methanol to yield pure 3-Iodo-1-(phenylsulfonyl)indole.

-

Representative Cross-Coupling Reaction: Suzuki Coupling

3-Iodo-1-(phenylsulfonyl)indole is an excellent substrate for palladium-catalyzed cross-coupling reactions. The following is a general protocol for a Suzuki-Miyaura coupling reaction to form a C-C bond at the C3-position.

Materials:

-

3-Iodo-1-(phenylsulfonyl)indole

-

Aryl or vinyl boronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Potassium carbonate (K₂CO₃, 2 equivalents)

-

1,4-Dioxane and water (4:1 solvent mixture)

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add 3-Iodo-1-(phenylsulfonyl)indole (1 equivalent), the boronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture (dioxane/water) to the flask.

-

-

Catalyst Addition and Reaction:

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of the reaction solvent.

-

Add the catalyst solution to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Representative Cross-Coupling Reaction: Heck Reaction

The Heck reaction provides a method for the vinylation of 3-Iodo-1-(phenylsulfonyl)indole.

Materials:

-

3-Iodo-1-(phenylsulfonyl)indole

-

An alkene (e.g., styrene or an acrylate, 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

-

Triethylamine (Et₃N, 2 equivalents)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Setup:

-

In a sealed tube, dissolve 3-Iodo-1-(phenylsulfonyl)indole and the alkene in DMF.

-

Add triethylamine to the solution.

-

Degas the solution by bubbling with an inert gas for 15 minutes.

-

-

Catalyst Addition and Reaction:

-

Add palladium(II) acetate to the reaction mixture.

-

Seal the tube and heat the reaction to 100 °C for 12-24 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography.

-

Logical Workflow and Potential Applications in Drug Discovery

While specific signaling pathway involvement for 3-Iodo-1-(phenylsulfonyl)indole has not been detailed in the literature, its structural motifs are common in compounds with diverse biological activities. The indole scaffold is a well-known "privileged structure" in medicinal chemistry, and N-sulfonylation is a common strategy to modulate the physicochemical and pharmacological properties of bioactive molecules.

The primary utility of 3-Iodo-1-(phenylsulfonyl)indole in drug discovery is as a key building block for the synthesis of more complex molecules through functionalization at the C3-position. A logical workflow for its use in a drug discovery program is depicted below.

Caption: A logical workflow for the use of 3-Iodo-1-(phenylsulfonyl)indole in a drug discovery program.

This workflow illustrates the progression from the synthesis of the core scaffold to the generation of a diverse library of compounds via cross-coupling reactions. These compounds can then be subjected to high-throughput screening to identify "hits" with desired biological activity. Subsequent structure-activity relationship (SAR) studies guide the optimization of these hits into lead compounds for further preclinical development.

Conclusion

3-Iodo-1-(phenylsulfonyl)indole is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its well-defined reactivity at the C3-position allows for the systematic exploration of chemical space through a variety of cross-coupling reactions. The protocols and workflows outlined in this guide provide a solid foundation for researchers to utilize this compound in their synthetic and medicinal chemistry endeavors. Further research into the specific biological activities of derivatives of 3-Iodo-1-(phenylsulfonyl)indole is warranted and may unveil novel therapeutic agents.

References

3-Iodo-1-(phenylsulfonyl)indole molecular weight and formula

This document provides core technical specifications for the chemical compound 3-Iodo-1-(phenylsulfonyl)indole, intended for researchers, scientists, and professionals in drug development.

Chemical Properties

The fundamental molecular characteristics of 3-Iodo-1-(phenylsulfonyl)indole are summarized below.

| Property | Value |

| Molecular Formula | C₁₄H₁₀INO₂S[1][2][3] |

| Molecular Weight | 383.21 g/mol [1] |

| CAS Number | 80360-14-1[1][2] |

| IUPAC Name | 1-(benzenesulfonyl)-3-iodoindole[1] |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)I[1] |

| InChI Key | GKYWOZYEMLEJFK-UHFFFAOYSA-N[1] |

Experimental Considerations

The phenylsulfonyl group at the N1 position significantly influences the chemical reactivity of the indole ring. This group acts as a robust protecting group and a potent electron-withdrawing group, which in turn activates the indole ring for various chemical transformations.[1] The presence of the iodo-substituent at the C3 position makes 3-Iodo-1-(phenylsulfonyl)indole a versatile building block for creating a wide range of functionalized indole derivatives through reactions like palladium-catalyzed cross-coupling.[1]

Logical Relationship of Functional Groups

The interplay between the key functional groups dictates the chemical utility of this molecule. The following diagram illustrates this relationship.

Caption: Functional group interplay in 3-Iodo-1-(phenylsulfonyl)indole.

References

Spectroscopic Profile of 3-Iodo-1-(phenylsulfonyl)indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Iodo-1-(phenylsulfonyl)indole, a key intermediate in synthetic organic chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by detailing the compound's spectroscopic signature for identification and characterization.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available | - | - |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Note: Specific NMR data for 3-Iodo-1-(phenylsulfonyl)indole were not found in the searched literature. The table is a template for data population.

Table 2: Infrared (IR) Spectroscopic Data

The IR spectrum of indole derivatives reveals characteristic vibrational frequencies of their functional groups. For 3-Iodo-1-(phenylsulfonyl)indole, the following peaks are anticipated based on the analysis of similar compounds.

| Wavenumber (cm⁻¹) | Assignment | Reference Compound |

| ~3100 | Aromatic C-H stretch | General for indoles |

| ~1370 & ~1170 | S=O asymmetric & symmetric stretch (sulfonyl) | General for sulfonyl groups |

| ~1450 & ~1580 | C=C aromatic ring stretch | General for indoles |

| ~750 | C-I stretch | General for iodo-aromatics |

Note: The IR data for 5-iodo-1H-indole-3-carbaldehyde shows peaks at 3239 (N-H), 1650 (C=O), and 878 cm⁻¹ which may provide some reference.[1]

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the parent molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Assignment |

| 383.21 | [M]⁺ (Molecular Ion) |

| Further fragmentation data not available | - |

The molecular weight of 3-Iodo-1-(phenylsulfonyl)indole is 383.21 g/mol .[2]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic analysis of 3-Iodo-1-(phenylsulfonyl)indole, based on methods reported for analogous compounds.

Synthesis of 3-Iodo-1-(phenylsulfonyl)indole

A plausible synthetic route involves the iodination of 1-(phenylsulfonyl)indole.

Materials:

-

1-(Phenylsulfonyl)indole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (or other suitable solvent)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, dissolve 1-(phenylsulfonyl)indole in anhydrous acetonitrile under an inert atmosphere.

-

Add N-Iodosuccinimide (NIS) to the solution in a 1:1 molar ratio.

-

Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-Iodo-1-(phenylsulfonyl)indole.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher spectrometer. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) serving as an internal standard (δ 0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[3]

Infrared (IR) Spectroscopy: The IR spectrum would be recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a NaCl plate. The spectrum would be scanned over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization quadrupole time-of-flight (ESI-Q-TOF) mass spectrometer to determine the accurate mass of the molecular ion.[3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like 3-Iodo-1-(phenylsulfonyl)indole.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide on the Crystal Structure of 3-Iodo-1-(phenylsulfonyl)indole Analogues

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the crystallographic structure and synthesis of a key analogue of 3-Iodo-1-(phenylsulfonyl)indole. Due to the limited availability of specific crystallographic data for 3-Iodo-1-(phenylsulfonyl)indole in the searched literature, this document focuses on the closely related and structurally significant compound, 3-Iodo-2-methyl-1-(phenylsulfonyl)indole . The methodologies and structural insights presented herein are of significant relevance for the study and utilization of the broader class of 3-iodo-1-(phenylsulfonyl)indole derivatives in chemical synthesis and drug discovery.

Introduction

Indole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-bacterial and anti-hepatitis B virus properties.[1] The introduction of a phenylsulfonyl group at the N1 position and an iodine atom at the C3 position of the indole ring creates a versatile chemical scaffold.[2] The phenylsulfonyl group can act as both an activating group and a leaving group, while the iodo-substituent provides a reactive site for various cross-coupling reactions, enabling the synthesis of complex functionalized indole derivatives.[2] Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for rational drug design and for elucidating structure-activity relationships.

Crystallographic Data of 3-Iodo-2-methyl-1-(phenylsulfonyl)indole

The crystal structure of 3-Iodo-2-methyl-1-(phenylsulfonyl)indole, C₁₅H₁₂INO₂S, provides critical insights into the molecular geometry and intermolecular interactions that govern its solid-state packing.[1][3]

Crystal Data and Structure Refinement

The following tables summarize the key crystallographic data and refinement parameters for 3-Iodo-2-methyl-1-(phenylsulfonyl)indole.[1]

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂INO₂S |

| Formula Weight | 397.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.7068 (3) |

| b (Å) | 16.2670 (4) |

| c (Å) | 8.5147 (2) |

| β (°) | 104.540 (1) |

| Volume (ų) | 1435.49 (6) |

| Z | 4 |

| Density (calculated) | 1.838 Mg m⁻³ |

| Absorption Coefficient (μ) | 2.38 mm⁻¹ |

| Temperature (K) | 295 |

| Radiation | Mo Kα |

Table 1: Crystal Data for 3-Iodo-2-methyl-1-(phenylsulfonyl)indole.[1]

| Parameter | Value |

| Diffractometer | Bruker Kappa APEXII |

| Reflections Collected | 21249 |

| Independent Reflections | 5276 |

| R_int | 0.023 |

| Goodness-of-fit on F² | 1.06 |

| Final R indices [I > 2σ(I)] | R1 = 0.043, wR2 = 0.144 |

| R indices (all data) | R1 = not specified, wR2 = not specified |

| Largest diff. peak and hole (e Å⁻³) | 0.94 and -1.56 |

Table 2: Data Collection and Structure Refinement for 3-Iodo-2-methyl-1-(phenylsulfonyl)indole.[1]

Molecular Geometry

In the crystalline state, the sulfonyl-bound phenyl ring is oriented at a dihedral angle of 82.84 (9)° with respect to the indole ring system.[1][3] The geometry around the nitrogen atom (N1) is essentially planar, with the sum of the bond angles being 359.4 (2)°, indicative of sp² hybridization.[1] The molecular structure is stabilized by a weak intramolecular C—H···O hydrogen bond.[1][3] The crystal packing is further characterized by weak intermolecular C—H···π and π–π interactions.[1][3]

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystallographic analysis of 3-Iodo-2-methyl-1-(phenylsulfonyl)indole.

Synthesis and Crystallization

The synthesis of 3-Iodo-2-methyl-1-(phenylsulfonyl)indole is achieved through the sulfonylation of 3-iodo-2-methylindole.[1]

Materials:

-

3-Iodo-2-methylindole (5 g, 0.02 mmol)

-

Distilled benzene (100 ml)

-

Benzenesulfonyl chloride (3.23 ml, 0.025 mmol)

-

60% aqueous NaOH solution (40 g in 67.0 ml)

-

Tetrabutylammonium hydrogensulfate (1.0 g)

-

Water

-

Sodium sulfate (Na₂SO₄)

-

Methanol

Procedure:

-

Dissolve 3-iodo-2-methylindole in distilled benzene.

-

To this solution, add benzenesulfonyl chloride, 60% aqueous NaOH solution, and tetrabutylammonium hydrogensulfate.

-

Stir the two-phase system at room temperature for 2 hours.

-

Dilute the reaction mixture with water (200 ml).

-

Separate the organic layer and extract the aqueous layer with benzene (2 x 20 ml).

-

Combine the organic layers and dry over sodium sulfate.

-

Remove the benzene solvent completely under reduced pressure.

-

Recrystallize the crude product from methanol to yield single crystals suitable for X-ray diffraction.[1]

X-ray Structure Determination

The determination of the crystal structure involves the following key steps.

Data Collection:

-

A suitable single crystal of the compound is mounted on a diffractometer (e.g., Bruker Kappa APEXII).

-

X-ray diffraction data is collected at a specific temperature (e.g., 295 K) using Mo Kα radiation.[1]

Structure Solution and Refinement:

-

The collected data is processed, and absorption corrections are applied (e.g., multi-scan using SADABS).[1]

-

The crystal structure is solved using direct methods (e.g., SHELXS97) and refined by full-matrix least-squares on F² (e.g., using SHELXL97).[1]

-

Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]

Synthetic Utility and Workflows

3-Iodo-1-(phenylsulfonyl)indoles are valuable intermediates in organic synthesis, primarily due to their ability to participate in various palladium-catalyzed cross-coupling reactions.[2] These reactions allow for the introduction of a wide range of substituents at the C3 position of the indole core.

Caption: Synthetic workflow for 3-Iodo-1-(phenylsulfonyl)indoles and their subsequent cross-coupling reactions.

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like 3-Iodo-1-(phenylsulfonyl)indole.

Caption: General workflow for single-crystal X-ray structure determination.

Conclusion

This technical guide has detailed the crystal structure, synthesis, and experimental protocols for 3-Iodo-2-methyl-1-(phenylsulfonyl)indole, a close analogue of the title compound. The provided crystallographic data offers a solid foundation for understanding the molecular architecture of this class of compounds. The experimental procedures are robust and can likely be adapted for the synthesis and crystallization of other related 3-iodo-1-(phenylsulfonyl)indole derivatives. The synthetic versatility of these compounds, particularly in cross-coupling reactions, underscores their importance as building blocks in the development of novel therapeutics and functional materials. Further research into the specific biological activities of these compounds, informed by their structural characteristics, is a promising avenue for future investigation.

References

Electrophilic Iodination of 1-(Phenylsulfonyl)indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic iodination of 1-(phenylsulfonyl)indole. The resulting product, primarily 3-iodo-1-(phenylsulfonyl)indole, is a highly valuable and versatile building block in organic synthesis. Its utility is particularly noted in the construction of complex, functionalized indole derivatives for applications in medicinal chemistry and materials science.[1] The presence of the electron-withdrawing phenylsulfonyl group modulates the reactivity of the indole core, while the iodo-substituent serves as a versatile handle for a variety of cross-coupling reactions.[1]

Reaction Mechanism and Regioselectivity

The iodination of 1-(phenylsulfonyl)indole proceeds via an electrophilic aromatic substitution (EAS) mechanism. The indole nucleus is an electron-rich aromatic system, making it susceptible to attack by electrophiles.

Role of the N-Phenylsulfonyl Group: The phenylsulfonyl group attached to the indole nitrogen is strongly electron-withdrawing. This has two main effects:

-

It decreases the electron density on the nitrogen atom and the attached benzene ring of the indole system, deactivating them towards electrophilic attack.

-

It enhances the electron deficiency of the pyrrole ring, but the C3 position remains the most nucleophilic and kinetically favored site for electrophilic attack. This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion or sigma complex) through resonance, without disrupting the aromaticity of the fused benzene ring.

Regioselectivity: Electrophilic substitution on the N-sulfonylated indole ring occurs almost exclusively at the C3 position. The attack at C3 generates a more stable carbocation intermediate compared to attack at C2. In the intermediate formed from C3 attack, the positive charge is delocalized over the C2 atom and the nitrogen atom, preserving the aromatic sextet of the benzene ring. Attack at the C2 position would force the nitrogen to bear a positive charge while breaking the aromaticity of the benzenoid ring, which is energetically unfavorable.

Caption: Mechanism of electrophilic substitution at the C3 position of 1-(phenylsulfonyl)indole.

Experimental Protocols

The iodination of 1-(phenylsulfonyl)indole is typically achieved using an electrophilic iodine source. N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation.[1][2] The following protocol is a representative procedure for this synthesis.

Protocol: Synthesis of 3-Iodo-1-(phenylsulfonyl)indole using N-Iodosuccinimide (NIS)

Materials:

-

1-(Phenylsulfonyl)indole

-

N-Iodosuccinimide (NIS)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-(phenylsulfonyl)indole (1.0 equivalent) in an anhydrous solvent like dichloromethane or acetonitrile. Stir the solution at room temperature until all the solid has dissolved.

-

Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (1.05-1.2 equivalents) in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-4 hours).

-

Quenching: Upon completion, dilute the reaction mixture with dichloromethane. Add a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS and iodine. Stir until the color of the organic layer is no longer brown/orange.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, brine.[3]

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to isolate the pure 3-iodo-1-(phenylsulfonyl)indole.

Caption: General experimental workflow for the synthesis of 3-iodo-1-(phenylsulfonyl)indole.

Data Presentation: Iodination Conditions

Various reagents can be employed for the electrophilic iodination of aromatic compounds. The choice of reagent and conditions can influence reaction time, yield, and ease of work-up.

| Reagent/System | Typical Solvent(s) | Temperature | Typical Yield | Notes |

| N-Iodosuccinimide (NIS) | MeCN, DCM, THF | 0 °C to RT | Good to Excellent | Most common, mild conditions, easy to handle.[1][2] |

| Iodine (I₂) / Oxidant | CH₂Cl₂, H₂O | RT | Good | Requires an oxidizing agent (e.g., H₂O₂, Oxone) to generate the electrophilic iodine species (I⁺).[4][5] |

| Iodine Monochloride (ICl) | DCM, CCl₄ | 0 °C to RT | Good to Excellent | Highly reactive, but can be less selective and requires careful handling.[6] |

| I₂ / Silver(I) salts | MeCN | RT | Good | Silver salts (e.g., AgOTf, AgNO₃) act as Lewis acids to activate the iodine.[7] |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | MeCN, DCM | RT | Excellent | A powerful and efficient iodinating agent, often used for less reactive substrates.[6][7] |

Yields are generalized from reactions on similar electron-rich aromatic substrates and may vary for 1-(phenylsulfonyl)indole.

Applications in Drug Development and Synthesis

The product, 3-iodo-1-(phenylsulfonyl)indole, is not typically an endpoint but rather a crucial intermediate. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a wide array of transition-metal-catalyzed cross-coupling reactions.[1]

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or vinyl groups at the C3 position.[8]

-

Sonogashira Coupling: Reaction with terminal alkynes to synthesize 3-alkynylindoles, which are important precursors for various heterocyclic compounds.[1][4]

-

Heck Coupling: Reaction with alkenes to form 3-alkenylindoles.[4]

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

-

Stille Coupling: Reaction with organostannanes to create new C-C bonds.

The ability to easily introduce diverse substituents at the C3 position makes 3-iodo-1-(phenylsulfonyl)indole a cornerstone for building libraries of complex indole-based molecules for screening in drug discovery programs. The phenylsulfonyl group can be removed later in the synthetic sequence if desired, revealing the free indole N-H.

References

- 1. 3-Iodo-1-(phenylsulfonyl)indole | 80360-14-1 | Benchchem [benchchem.com]

- 2. Iodination - Common Conditions [commonorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 8. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

stability and storage of 3-Iodo-1-(phenylsulfonyl)indole

An In-Depth Technical Guide to the Stability and Storage of 3-Iodo-1-(phenylsulfonyl)indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Iodo-1-(phenylsulfonyl)indole is a versatile building block in organic synthesis, primarily utilized in cross-coupling reactions to form complex indole derivatives. The presence of the electron-withdrawing phenylsulfonyl group on the indole nitrogen enhances the reactivity of the C-I bond at the 3-position, making it an excellent substrate for reactions such as Suzuki, Heck, and Sonogashira couplings. Given its high reactivity, understanding the stability and optimal storage conditions of this compound is paramount to prevent degradation and ensure the reliability of experimental outcomes.

Recommended Storage Conditions

Based on information from various chemical suppliers, the recommended storage conditions for 3-Iodo-1-(phenylsulfonyl)indole are summarized in the table below. Adherence to these conditions is crucial to minimize degradation and maintain the compound's purity over time.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | To minimize thermal degradation and slow down potential chemical reactions. |

| Light Exposure | Store in a dark place | To prevent potential photodegradation, as indole derivatives can be light-sensitive. |

| Atmosphere | Sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen) | To protect from moisture and atmospheric oxygen, which could lead to hydrolysis and oxidation, respectively. |

| Moisture | Store in a dry environment | The compound is likely susceptible to hydrolysis. |

Inferred Stability Profile and Potential Degradation Pathways

While specific experimental stability data is not available, the chemical structure of 3-Iodo-1-(phenylsulfonyl)indole allows for the inference of its potential stability profile and degradation pathways.

Hydrolytic Degradation

The phenylsulfonyl group attached to the indole nitrogen can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of 1H-indole-3-iodide and benzenesulfonic acid. The C-I bond is generally stable to hydrolysis under neutral conditions.

Oxidative Degradation

The indole ring is electron-rich and can be prone to oxidation. Oxidative degradation could potentially lead to the formation of various oxidized indole species.

Photodegradation

Indole and its derivatives are known to be sensitive to light. Photodegradation could potentially involve the cleavage of the C-I bond to form radical species, which could then lead to a variety of degradation products.

Thermal Degradation

At elevated temperatures, the compound may undergo decomposition. The specific degradation products would depend on the temperature and the presence of other reactive species.

A logical workflow for investigating the stability of 3-Iodo-1-(phenylsulfonyl)indole is presented below.

Caption: Workflow for Stability Assessment.

Proposed Experimental Protocols for Forced Degradation Studies

To systematically evaluate the stability of 3-Iodo-1-(phenylsulfonyl)indole, a series of forced degradation studies should be conducted. The following are proposed, illustrative protocols.

General Procedure

-

Prepare a stock solution of 3-Iodo-1-(phenylsulfonyl)indole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

For each stress condition, transfer an aliquot of the stock solution to a separate vial.

-

After exposure to the stress condition for a specified time, neutralize the solution if necessary, and dilute with the mobile phase to a suitable concentration for analysis.

-

Analyze the stressed samples by a validated stability-indicating analytical method (see Section 5).

Stress Conditions

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours. |

| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours. |

| Oxidation | Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. |

| Photostability | Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours). |

| Thermal Stress | Store the solid compound at an elevated temperature (e.g., 60°C) for one week. |

The proposed experimental workflow for forced degradation is depicted in the following diagram.

The Phenylsulfonyl Group: A Versatile Tool in Modern Indole Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a ubiquitous scaffold in a vast array of biologically active natural products and pharmaceutical agents. Consequently, the development of methodologies for the selective functionalization of the indole ring is a cornerstone of modern synthetic organic chemistry. Among the various strategies employed, the use of the phenylsulfonyl group as a protecting and directing group has emerged as a powerful and versatile tool. This technical guide provides a comprehensive overview of the multifaceted role of the phenylsulfonyl group in indole chemistry, detailing its application in directing substitution patterns, activating the indole core for novel transformations, and its utility in the synthesis of complex molecular architectures.

The Phenylsulfonyl Group as a Protective Moiety

The primary and most fundamental role of the phenylsulfonyl group is the protection of the indole nitrogen. The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the indole nitrogen, rendering the N-H proton less acidic and the indole ring less susceptible to uncontrolled electrophilic attack. This protection is crucial for subsequent synthetic manipulations that would otherwise be complicated by the reactive nature of the unprotected indole.

Experimental Protocol: N-Phenylsulfonylation of Indole

A general and reliable procedure for the N-phenylsulfonylation of indoles involves the deprotonation of the indole nitrogen with a suitable base, followed by quenching with benzenesulfonyl chloride.

Materials:

-

Indole (1.0 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or other suitable base (e.g., KOtBu, n-BuLi)

-

Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Benzenesulfonyl chloride (1.1 equiv)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of indole (1.0 equiv) in anhydrous DMF is added dropwise.

-

The reaction mixture is stirred at room temperature for 1 hour or until the evolution of hydrogen gas ceases.

-

The mixture is cooled back to 0 °C, and benzenesulfonyl chloride (1.1 equiv) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the N-phenylsulfonylindole.

Directing Effects in Metallation Reactions

One of the most significant contributions of the phenylsulfonyl group to indole chemistry is its ability to direct regioselective deprotonation (lithiation) at either the C2 or C3 position. This regiocontrol is dictated by the reaction conditions, specifically temperature and the choice of organolithium reagent.

C2-Lithiation: Thermodynamic Control

Treatment of N-phenylsulfonylindole with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at temperatures ranging from -78 °C to room temperature results in the formation of the thermodynamically more stable 2-lithio-1-(phenylsulfonyl)indole. The C2 proton is rendered more acidic due to the inductive effect of the adjacent nitrogen atom and the coordinating ability of the sulfonyl group. This intermediate can be trapped with a variety of electrophiles to yield C2-substituted indoles.

C3-Lithiation: Kinetic Control

In a seminal study by Gribble and Saulnier, it was demonstrated that the kinetically favored 3-lithio-1-(phenylsulfonyl)indole can be generated by halogen-lithium exchange from 3-iodo-1-(phenylsulfonyl)indole using tert-butyllithium at very low temperatures (-100 °C).[1] This highly reactive intermediate can be quenched with electrophiles to provide C3-substituted indoles. Upon warming, the 3-lithio species cleanly rearranges to the more stable 2-lithio isomer.[1]

Experimental Protocol: Regioselective Lithiation and Quenching of N-Phenylsulfonylindole

A. C2-Functionalization (Thermodynamic Control):

-

To a solution of N-phenylsulfonylindole (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium (1.1 equiv, as a solution in hexanes) is added dropwise.

-

The resulting solution is stirred at -78 °C for 1 hour.

-

The desired electrophile (1.2 equiv) is added, and the reaction mixture is allowed to slowly warm to room temperature overnight.

-

The reaction is quenched with saturated aqueous ammonium chloride solution and worked up as described in the N-phenylsulfonylation protocol.

B. C3-Functionalization (Kinetic Control via Halogen-Lithium Exchange):

-

To a solution of 3-iodo-1-(phenylsulfonyl)indole (1.0 equiv) in anhydrous THF at -100 °C (liquid nitrogen/ether bath) under an inert atmosphere, tert-butyllithium (2.0 equiv, as a solution in pentane) is added dropwise.[1]

-

The mixture is stirred at -100 °C for 15 minutes.

-

The electrophile (1.2 equiv) is added, and the reaction is maintained at -100 °C for 1 hour before being allowed to warm to room temperature.

-

The reaction is quenched and worked up as described previously.

Table 1: Regioselective Functionalization of N-Phenylsulfonylindole via Lithiation

| Entry | Lithiation Conditions | Electrophile | Product Position | Yield (%) | Reference |

| 1 | n-BuLi, THF, -78 °C to rt | D2O | C2 | >95 (D-incorp.) | [1] |

| 2 | n-BuLi, THF, -78 °C to rt | CH3I | C2 | 85 | [1] |

| 3 | n-BuLi, THF, -78 °C to rt | (CH3)2SO4 | C2 | 89 | [1] |

| 4 | n-BuLi, THF, -78 °C to rt | C6H5CHO | C2 | 75 | [1] |

| 5 | t-BuLi (2 equiv), THF, -100 °C | D2O | C3 | >95 (D-incorp.) | [1] |

| 6 | t-BuLi (2 equiv), THF, -100 °C | CH3I | C3 | 80 | [1] |

| 7 | t-BuLi (2 equiv), THF, -100 °C | C6H5CHO | C3 | 78 | [1] |

Diagram 1: Regioselective Lithiation of N-Phenylsulfonylindole

Caption: Regioselective lithiation pathways of N-phenylsulfonylindole.

Activation of the Indole Ring Towards Nucleophilic Attack

The strong electron-withdrawing capacity of the N-phenylsulfonyl group deactivates the indole ring towards classical electrophilic aromatic substitution. Conversely, this electronic perturbation renders the indole core susceptible to nucleophilic attack, a reactivity pattern that is complementary to that of unprotected indoles.

Nucleophilic Addition to N-Phenylsulfonylindoles

N-phenylsulfonylindoles bearing an additional electron-withdrawing group at C2 or C3 become excellent Michael acceptors or substrates for nucleophilic aromatic substitution-type reactions. For instance, 1,2-bis(phenylsulfonyl)-1H-indole undergoes nucleophilic attack by organocuprates at the C3 position.[2] Similarly, 3-nitro-1-(phenylsulfonyl)indole reacts with various nucleophiles at the C2 position.

Table 2: Nucleophilic Additions to Electron-Deficient N-Phenylsulfonylindoles

| Substrate | Nucleophile | Product Position | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1,2-Bis(phenylsulfonyl)indole | Me2CuLi | C3 | 75 |[2] | | 1,2-Bis(phenylsulfonyl)indole | Bu2CuLi | C3 | 68 |[2] | | 3-Nitro-1-(phenylsulfonyl)indole | PhLi | C2 | 65 | | | 3-Nitro-1-(phenylsulfonyl)indole | Thiophenol, K2CO3 | C2 | 82 | |

C3-Functionalization via Vinylogous Imine Intermediates

Arenesulfonyl indoles bearing a leaving group at the α-position of a C3-substituent can undergo base-promoted elimination to generate a reactive alkylideneindolenine intermediate. This vinylogous imine is a potent electrophile that readily reacts with a wide range of nucleophiles, providing a versatile route to diverse C3-functionalized indoles.

Diagram 2: C3-Functionalization via Alkylideneindolenine Intermediate

Caption: General workflow for C3-functionalization.

Deprotection of the Phenylsulfonyl Group

The successful application of the phenylsulfonyl group in a synthetic sequence hinges on its efficient removal under conditions that do not compromise the integrity of the final product. A variety of methods have been developed for the cleavage of the N-S bond.

Table 3: Common Deprotection Methods for N-Phenylsulfonylindoles

| Reagent/Method | Conditions | Comments |

| Mg/MeOH | Reflux | Mild and effective for many substrates. |

| NaOH or KOH/MeOH | Reflux | Basic hydrolysis, suitable for base-stable molecules. |

| Na/naphthalene | THF, -78 °C | Reductive cleavage under harsh, anhydrous conditions. |

| SmI2 | THF/HMPA | Mild reducing agent, but HMPA is toxic. |

| Electrochemical Reduction | Protic medium, constant cathodic potential | A very mild method.[3] |

| KOTMS/PrCN | Room temperature | Mild and versatile, tolerates sensitive functional groups. |

Experimental Protocol: Deprotection using Magnesium in Methanol

-

To a solution of the N-phenylsulfonylindole derivative (1.0 equiv) in anhydrous methanol, magnesium turnings (10-20 equiv) are added.

-

The mixture is heated to reflux and stirred vigorously. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by silica gel column chromatography to afford the deprotected indole.

Applications in the Synthesis of Bioactive Molecules

The methodologies described above have been extensively applied in the total synthesis of natural products and the preparation of medicinally relevant compounds. The ability to selectively introduce substituents at C2 and C3 of the indole nucleus is particularly valuable in drug discovery programs. For example, 2,3-disubstituted indoles are key structural motifs in a number of kinase inhibitors and other therapeutic agents. The phenylsulfonyl group has been instrumental in the synthesis of compounds with anti-HIV, anti-cancer, and anti-inflammatory activities.

Conclusion

The phenylsulfonyl group has proven to be an exceptionally valuable tool in the field of indole chemistry. Its utility extends far beyond simple nitrogen protection, offering chemists a reliable means to control regioselectivity in substitution reactions and to invert the classical reactivity of the indole ring. The ability to direct lithiation to either the C2 or C3 position, coupled with the activation of the indole core towards nucleophilic attack and the generation of versatile vinylogous imine intermediates, has significantly expanded the synthetic chemist's toolbox for the construction of complex indole-containing molecules. As the demand for novel and diverse indole derivatives in drug discovery and materials science continues to grow, the strategic application of the phenylsulfonyl group is certain to remain a key element in the design and execution of innovative synthetic strategies.

References

The Versatile Reactivity of the C-I Bond in 3-Iodoindoles: A Technical Guide for Researchers

The indole nucleus is a cornerstone in medicinal chemistry and drug discovery, appearing in numerous natural products and pharmaceuticals. Among functionalized indoles, 3-iodoindoles have emerged as pivotal intermediates due to the unique reactivity of the carbon-iodine (C-I) bond. This bond serves as a versatile handle for introducing a wide array of substituents at the C3 position, enabling the synthesis of complex and biologically active molecules. This technical guide provides an in-depth exploration of the reactivity of the C-I bond in 3-iodoindoles, offering valuable insights for researchers, scientists, and professionals in drug development.

Factors Influencing C-I Bond Reactivity

The reactivity of the C-I bond in 3-iodoindoles is influenced by a combination of electronic and steric factors. The electron-rich nature of the indole ring activates the C-I bond towards oxidative addition in metal-catalyzed cross-coupling reactions. Substituents on the indole ring can further modulate this reactivity. Electron-withdrawing groups can enhance the electrophilicity of the C3 position, while electron-donating groups can increase the electron density, affecting reaction rates.[1][2] Steric hindrance around the iodine atom can also play a significant role, potentially impeding the approach of bulky reagents.[1][3]

Key Transformations of the C-I Bond in 3-Iodoindoles

The C-I bond in 3-iodoindoles is amenable to a variety of chemical transformations, most notably palladium- and copper-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a powerful tool for the functionalization of 3-iodoindoles.[4][5] The high reactivity of the C-I bond facilitates a range of coupling reactions under relatively mild conditions.[6][7]

The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds by coupling 3-iodoindoles with organoboron reagents.[8][9] This reaction is crucial for synthesizing biaryl and substituted indole derivatives, many of which are of interest as kinase inhibitors in drug development.[8]

Quantitative Data for Suzuki-Miyaura Coupling of 3-Iodoindoles

| Entry | 3-Iodoindole Derivative | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | 3-Iodo-1H-indazole | (p-tolyl)boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMSO/H₂O | 85 | [10] |

| 2 | N-Boc-3-iodo-7-nitroindazole | Pinacol vinyl boronate | Not specified | Not specified | Not specified | 0 | [11] |

| 3 | 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Not specified | Not specified | Not specified | 87 | [11] |

| 4 | 3-Iodoindole | Various aryl boronic acids | Pd(TFA)₂ | Air | Dioxane/H₂O | Good | [12] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the 3-iodoindole (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv) in a suitable solvent (e.g., dioxane, DMF, toluene, often with water) is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).[13] The reaction mixture is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[13]

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling enables the formation of a C-C triple bond by reacting 3-iodoindoles with terminal alkynes, catalyzed by palladium and a copper co-catalyst.[6][7][14] This reaction is instrumental in synthesizing alkynylindoles, which are valuable precursors for more complex heterocyclic systems.

Quantitative Data for Sonogashira Coupling of 3-Iodoindoles

| Entry | 3-Iodoindole Derivative | Terminal Alkyne | Catalyst/Co-catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | N,N-Dialkyl-3-iodoindole | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | Et₃N | 94 | [6] |

| 2 | N,N-Dimethyl-3-iodoindole | 1-Hexyne | PdCl₂(PPh₃)₂/CuI | Et₃N | Et₃N | 91 | [6] |

| 3 | 3-Iodo-N-Boc-indole | Tolylacetylene | Solid-supported Pd catalyst | Not specified | Not specified | Not specified | [15] |

| 4 | 5-Bromo-3-iodoindole | Various terminal alkynes | Pd/Cu | Not specified | Not specified | Not specified | [16] |

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the 3-iodoindole (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., triethylamine, THF, DMF), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are added. The reaction mixture is stirred at room temperature or slightly elevated temperatures under an inert atmosphere until completion. The reaction is then quenched, typically with an aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the residue is purified by chromatography.

Logical Relationship: Sonogashira Catalytic Cycles

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

The Heck reaction involves the coupling of 3-iodoindoles with alkenes to form substituted alkenes. This reaction provides a direct method for the vinylation of the indole C3 position.[6]

Quantitative Data for Heck Coupling of 3-Iodoindoles

| Entry | 3-Iodoindole Derivative | Alkene | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | N-Methyl-2-phenyl-3-iodoindole | Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 85 | [6] |

| 2 | N-Methyl-2-phenyl-3-iodoindole | Styrene | Pd(OAc)₂ | Et₃N | DMF | 82 | [6] |

Experimental Protocol: General Procedure for Heck Coupling

A mixture of the 3-iodoindole (1.0 equiv), the alkene (1.5-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, if necessary), and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile) is heated at 80-140 °C under an inert atmosphere. After completion, the reaction mixture is worked up by dilution with water and extraction with an organic solvent. The product is then purified by chromatography.

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling 3-iodoindoles with various amines.[17][18][19] This reaction is a powerful tool for synthesizing N-substituted indoles, which are prevalent in many biologically active compounds.[20]

Quantitative Data for Buchwald-Hartwig Amination of 3-Iodoindoles

| Entry | 3-Iodoindole Derivative | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | Aryl halide (general) | Primary/Secondary Amine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | High | [17] |

| 2 | o-Bromoiodoarene | Primary Amine | Pd₂(dba)₃/DPPF | Cs₂CO₃ | Toluene | Not specified | [21] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination